molecular formula C17H23FN2O3 B2783346 2-(4-Fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide CAS No. 2415511-09-8

2-(4-Fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide

Cat. No. B2783346
CAS RN: 2415511-09-8
M. Wt: 322.38
InChI Key: BSORTTJBHLUGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide is a chemical compound that has been studied for its potential applications in scientific research. The compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide is not fully understood. However, it is known to interact with certain proteins and enzymes in the body, which may contribute to its effects on cancer cells and in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. The compound has been shown to inhibit the growth of certain cancer cells, and it has been explored as a potential treatment for cancer. Additionally, the compound has been shown to have activity in certain brain regions, and it has been studied as a tool in neuroscience research.

Advantages and Limitations for Lab Experiments

2-(4-Fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide has several advantages and limitations for lab experiments. One advantage is that it is a highly specific compound, which allows for precise targeting of certain proteins and enzymes in the body. Additionally, the compound has been shown to have low toxicity in vitro and in vivo. However, one limitation of the compound is that it may have limited solubility in certain solvents, which may affect its use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-Fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide. One direction is to further explore its potential as a treatment for cancer, and to investigate its activity against different types of cancer cells. Additionally, the compound could be studied further as a tool in neuroscience research, to better understand its effects on brain function. Finally, the synthesis method could be optimized further to increase yields and purity of the compound, which would facilitate its use in scientific research.

Synthesis Methods

The synthesis of 2-(4-Fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide involves the reaction of 4-fluorophenol with 3-pyrrolidinecarboxylic acid, followed by the addition of oxan-4-ylamine and acetic anhydride. The resulting compound is purified through a series of chromatography and recrystallization steps. The synthesis method has been optimized to yield high purity and high yields of the compound.

Scientific Research Applications

2-(4-Fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide has been studied for its potential applications in scientific research. The compound has been shown to have activity against certain types of cancer cells, and it has been explored as a potential treatment for cancer. Additionally, the compound has been studied for its potential use as a tool in neuroscience research, as it has been shown to have activity in certain brain regions.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c18-13-1-3-16(4-2-13)23-12-17(21)19-14-5-8-20(11-14)15-6-9-22-10-7-15/h1-4,14-15H,5-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSORTTJBHLUGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)COC2=CC=C(C=C2)F)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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